2-(Thiophen-2-yl)-1-tosylpyrrolidine
Overview
Description
2-(Thiophen-2-yl)-1-tosylpyrrolidine is a heterocyclic compound that features a thiophene ring and a tosyl-protected pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-tosylpyrrolidine typically involves the reaction of thiophene derivatives with tosyl-protected pyrrolidine. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the use of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction is carried out in dry ethanol at room temperature, yielding the desired product with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1-tosylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tosyl group, yielding the free pyrrolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free pyrrolidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-1-tosylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, while the tosyl group provides stability and protection during these processes .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological properties.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
Uniqueness
2-(Thiophen-2-yl)-1-tosylpyrrolidine is unique due to its combination of a thiophene ring and a tosyl-protected pyrrolidine moiety. This structure imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZKEMXDPJECSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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